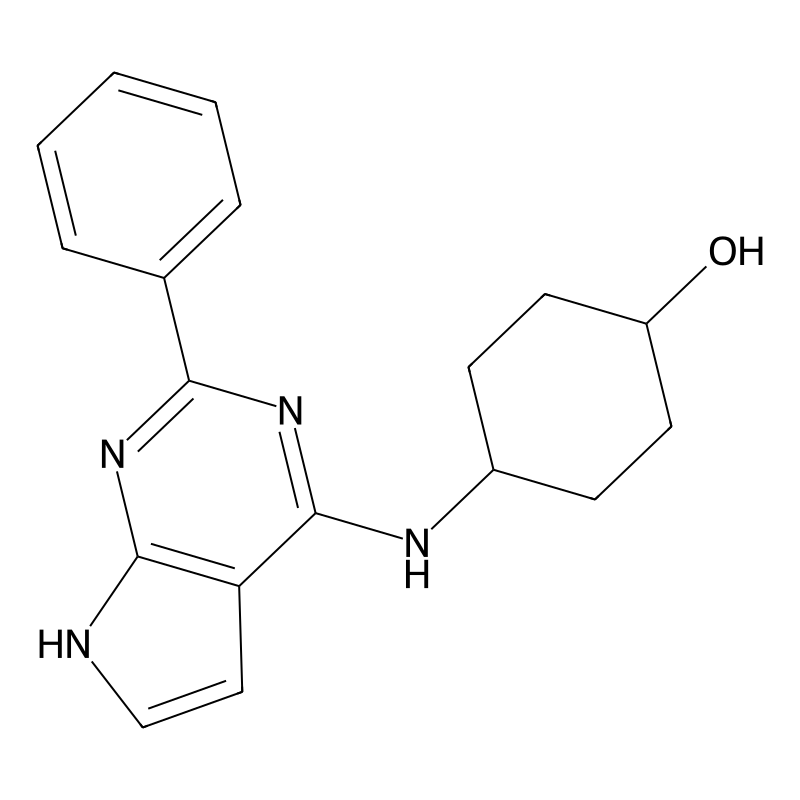Derenofylline
Catalog No.
S525676
CAS No.
251945-92-3
M.F
C18H20N4O
M. Wt
308.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
251945-92-3
Product Name
Derenofylline
IUPAC Name
4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol
Molecular Formula
C18H20N4O
Molecular Weight
308.4 g/mol
InChI
InChI=1S/C18H20N4O/c23-14-8-6-13(7-9-14)20-18-15-10-11-19-17(15)21-16(22-18)12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H2,19,20,21,22)
InChI Key
RBZNJGHIKXAKQE-HDJSIYSDSA-N
SMILES
C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O
Solubility
Soluble in DMSO, not in water
Synonyms
SLV320; SLV-320; SLV 320; Derenofylline
Canonical SMILES
C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O
Description
The exact mass of the compound Derenofylline is 308.1637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Bronchodilation and Anti-inflammatory Effects
- Studies have investigated doxofylline's ability to relax airway muscles, similar to other bronchodilators. This could help improve airflow in asthma and COPD patients [].
- Research suggests doxofylline might also possess anti-inflammatory properties, potentially reducing airway inflammation associated with asthma and COPD [].
Comparison to Theophylline
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
3.3
Exact Mass
308.1637
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
O1Q96UZ63W
Other CAS
251945-92-3
Dates
Modify: 2023-08-15
1: Pang PS, Mehra M, Maggioni AP, Filippatos G, Middlebrooks J, Turlapaty P, Kazei D, Gheorghiade M; RENO-DEFEND Investigators. Rationale, design, and results from RENO-DEFEND 1: a randomized, dose-finding study of the selective A1 adenosine antagonist SLV320 in patients hospitalized with acute heart failure. Am Heart J. 2011 Jun;161(6):1012-23.e3. doi: 10.1016/j.ahj.2011.03.004. PubMed PMID: 21641345.
2: Mitrovic V, Seferovic P, Dodic S, Krotin M, Neskovic A, Dickstein K, de Voogd H, Böcker C, Ziegler D, Godes M, Nakov R, Essers H, Verboom C, Hocher B. Cardio-renal effects of the A1 adenosine receptor antagonist SLV320 in patients with heart failure. Circ Heart Fail. 2009 Nov;2(6):523-31. doi: 10.1161/CIRCHEARTFAILURE.108.798389. Epub 2009 Sep 24. PubMed PMID: 19919976.
3: Givertz MM. Adenosine A1 receptor antagonists at a fork in the road. Circ Heart Fail. 2009 Nov;2(6):519-22. doi: 10.1161/CIRCHEARTFAILURE.109.916072. PubMed PMID: 19919975.
4: Kiesman WF, Elzein E, Zablocki J. A1 adenosine receptor antagonists, agonists, and allosteric enhancers. Handb Exp Pharmacol. 2009;(193):25-58. doi: 10.1007/978-3-540-89615-9_2. Review. PubMed PMID: 19639278.
5: Kalk P, Eggert B, Relle K, Godes M, Heiden S, Sharkovska Y, Fischer Y, Ziegler D, Bielenberg GW, Hocher B. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure. Br J Pharmacol. 2007 Aug;151(7):1025-32. Epub 2007 Jun 11. PubMed PMID: 17558436; PubMed Central PMCID: PMC2042943.
2: Mitrovic V, Seferovic P, Dodic S, Krotin M, Neskovic A, Dickstein K, de Voogd H, Böcker C, Ziegler D, Godes M, Nakov R, Essers H, Verboom C, Hocher B. Cardio-renal effects of the A1 adenosine receptor antagonist SLV320 in patients with heart failure. Circ Heart Fail. 2009 Nov;2(6):523-31. doi: 10.1161/CIRCHEARTFAILURE.108.798389. Epub 2009 Sep 24. PubMed PMID: 19919976.
3: Givertz MM. Adenosine A1 receptor antagonists at a fork in the road. Circ Heart Fail. 2009 Nov;2(6):519-22. doi: 10.1161/CIRCHEARTFAILURE.109.916072. PubMed PMID: 19919975.
4: Kiesman WF, Elzein E, Zablocki J. A1 adenosine receptor antagonists, agonists, and allosteric enhancers. Handb Exp Pharmacol. 2009;(193):25-58. doi: 10.1007/978-3-540-89615-9_2. Review. PubMed PMID: 19639278.
5: Kalk P, Eggert B, Relle K, Godes M, Heiden S, Sharkovska Y, Fischer Y, Ziegler D, Bielenberg GW, Hocher B. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure. Br J Pharmacol. 2007 Aug;151(7):1025-32. Epub 2007 Jun 11. PubMed PMID: 17558436; PubMed Central PMCID: PMC2042943.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








